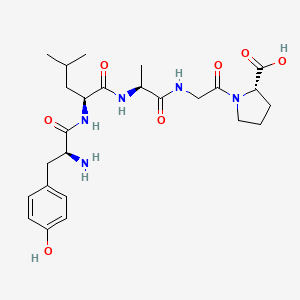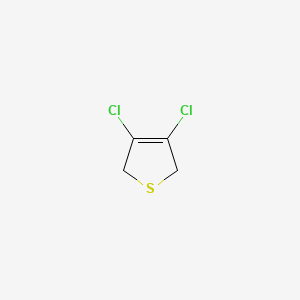![molecular formula C17H21NO3S B14248626 Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide CAS No. 478619-57-7](/img/structure/B14248626.png)
Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−)
Méthodes De Préparation
The synthesis of pyridine derivatives typically involves several steps, including the formation of the pyridine ring and subsequent functionalization One common method for synthesizing pyridine derivatives is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt
Industrial production methods for pyridine derivatives often involve catalytic processes that can be scaled up for large-scale synthesis. These methods may include the use of metal catalysts, such as palladium or nickel, to facilitate the formation of the desired product under controlled conditions.
Analyse Des Réactions Chimiques
Pyridine derivatives, including Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide, can undergo a variety of chemical reactions. These reactions include:
Oxidation: Pyridine derivatives can be oxidized to form N-oxides, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert pyridine derivatives to dihydropyridines or piperidines, which have different chemical properties and applications.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring, allowing for the synthesis of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide has several scientific research applications across different fields:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Pyridine derivatives are often used in the study of enzyme mechanisms and as inhibitors of specific biological pathways.
Medicine: Some pyridine derivatives have been investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Pyridine derivatives are used in the production of dyes, rubber chemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, affecting the reactivity of the pyridine ring. This can influence the compound’s ability to interact with enzymes or receptors in biological systems, potentially leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide can be compared with other pyridine derivatives, such as:
Pyridine N-oxide: A simpler derivative with an N-oxide group, used as an oxidizing agent and in the synthesis of other compounds.
Pyridine-2-sulfonic acid: Another derivative with a sulfonic acid group, used in the synthesis of dyes and as a catalyst in organic reactions.
Pyridine-3-sulfonic acid: Similar to pyridine-2-sulfonic acid but with the sulfonic acid group in a different position, affecting its reactivity and applications.
Propriétés
Numéro CAS |
478619-57-7 |
|---|---|
Formule moléculaire |
C17H21NO3S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-[[4-(2-methylbutan-2-yl)phenyl]methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C17H21NO3S/c1-4-17(2,3)15-10-8-14(9-11-15)13-22(20,21)16-7-5-6-12-18(16)19/h5-12H,4,13H2,1-3H3 |
Clé InChI |
ZDQXDKYEEGHKOD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


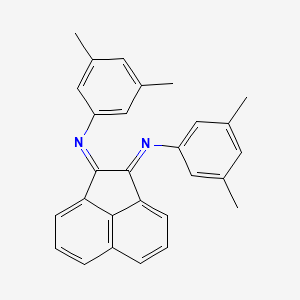
![[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14248548.png)


![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid](/img/structure/B14248565.png)
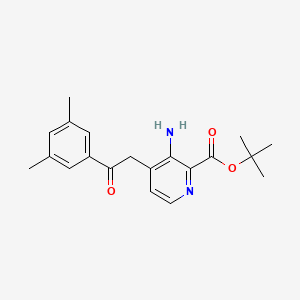
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)

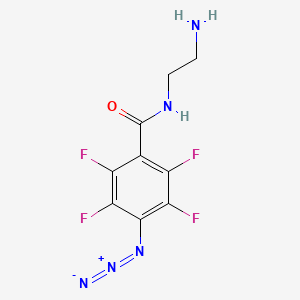
![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
